molecular formula C15H16N2O B11504316 9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl-

9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl-

Cat. No.: B11504316
M. Wt: 240.30 g/mol
InChI Key: XYRVDOUCGIPOKS-UHFFFAOYSA-N
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Description

9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl- is a heterocyclic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a fused pyrrole and quinoline ring system, makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl- can be achieved through various synthetic routes. One common method involves the use of a post-Ugi modification strategy. This approach typically involves the following steps:

    Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a multi-component reaction, such as the Ugi reaction.

    Cyclization: The intermediate undergoes cyclization to form the fused pyrroloquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents, leading to a diverse array of derivatives.

Scientific Research Applications

9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl- has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes.

    Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of 9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: This compound shares a similar fused ring system but differs in the position and number of substituents.

    7-Phenyl-6,9-dihydro-3H-pyrrolo[3,2-f]quinolin-9-one: Another related compound with a phenyl group at the 7-position, which may confer different biological activities.

    5,6-Dihydropyrrolo[3,2,1-ij]quinoline-1,2-dione: This compound features a similar core structure but with different functional groups.

Uniqueness

The uniqueness of 9H-Pyrrolo[3,2-f]quinolin-9-one, 3,6-dihydro-1,2,5,7-tetramethyl- lies in its specific substitution pattern and the resulting biological activities. The presence of four methyl groups at distinct positions can significantly influence its chemical reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1,2,5,7-tetramethyl-3,6-dihydropyrrolo[3,2-f]quinolin-9-one

InChI

InChI=1S/C15H16N2O/c1-7-5-11-13(9(3)10(4)17-11)14-12(18)6-8(2)16-15(7)14/h5-6,17H,1-4H3,(H,16,18)

InChI Key

XYRVDOUCGIPOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2)C)C)C3=C1NC(=CC3=O)C

solubility

>36 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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